molecular formula C7H10O3 B1394518 Ethyl 2-(oxetan-3-ylidene)acetate CAS No. 922500-91-2

Ethyl 2-(oxetan-3-ylidene)acetate

Cat. No. B1394518
M. Wt: 142.15 g/mol
InChI Key: CVZGHWOZWYWLBL-UHFFFAOYSA-N
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Patent
US09079878B2

Procedure details

To a solution of (carbethoxymethylene)triphenylphosphorane (1.95 Kg, 5.61 mol) in dichloromethane (4 L) at 0° C. was added over 1 hour, a solution of 3-oxetanone (400 g, 5.55 mol) in dichloromethane (2 L) maintaining the temperature below 10° C. The reaction was warmed gradually to room temperature and stirred for 1.5 hours. The reaction was warmed to 30° C. and dichloromethane (˜4 L) removed in vacuo. Heptane (5 L) was added and the mixture distilled under vacuum for a further 1 hour. Further heptane (2.5 L) was added, the temperature increased to 50° C. and the reaction continued to be distilled under vacuum for a further 2 hours. The mixture was cooled to 0° C. and aged for 1 hour at atmospheric pressure. The solid was collected by filtration and washed with heptane (2×2.5 L). The pale yellow filtrate was concentrated in vacuo to afford the title compound as a pale yellow mobile liquid (757 g, 96% yield).
Quantity
1.95 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:3][CH2:4][CH3:5])=[O:2].[O:26]1[CH2:29][C:28](=O)[CH2:27]1>ClCCl>[O:26]1[CH2:29][C:28](=[CH:6][C:1]([O:3][CH2:4][CH3:5])=[O:2])[CH2:27]1

Inputs

Step One
Name
Quantity
1.95 kg
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 30° C.
CUSTOM
Type
CUSTOM
Details
dichloromethane (˜4 L) removed in vacuo
ADDITION
Type
ADDITION
Details
Heptane (5 L) was added
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled under vacuum for a further 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Further heptane (2.5 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 50° C.
DISTILLATION
Type
DISTILLATION
Details
to be distilled under vacuum for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
WAIT
Type
WAIT
Details
aged for 1 hour at atmospheric pressure
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with heptane (2×2.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The pale yellow filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1CC(C1)=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 757 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.